Carboxy Gliclazide
Overview
Description
Synthesis Analysis
A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .Molecular Structure Analysis
The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .Scientific Research Applications
1. Biopharmaceutics Characteristics of Gliclazide
- Summary of Application : This study focuses on the biopharmaceutics characteristics of Gliclazide, an oral antidiabetic agent. The research group has contributed to the production and analyses of information related to the biowaiver of medicines and with the related public policies .
- Methods of Application : The study compiled and evaluated biopharmaceutics information about Gliclazide .
- Results : The study brings light to the possibility of biowaiver for new medicines containing Gliclazide .
2. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension
- Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
- Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
- Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .
3. Gliclazide-Loaded Cubosomal Particles
- Summary of Application : This study prepared gliclazide-loaded cubosomal particles to improve the oral bioavailability and antidiabetic activity of Gliclazide .
- Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
- Results : The study did not provide specific results or outcomes .
4. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles
- Summary of Application : This study aimed to improve the oral bioavailability and antidiabetic activity of Gliclazide by preparing gliclazide-loaded cubosomal particles .
- Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
- Results : The study revealed a two-fold increase in the bioavailability of gliclazide cubosomal formulation relative to plain gliclazide suspension. Moreover, a higher percentage reduction in glucose level was observed after the administration of gliclazide cubosomal nanoparticles to rats .
5. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension
- Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
- Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
- Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .
6. Role of Gliclazide MR in the Management of Type 2 Diabetes
- Summary of Application : This study investigated the role of Gliclazide MR in the management of Type 2 Diabetes .
- Methods of Application : The study did not provide specific methods of application .
- Results : The study found that Gliclazide was significantly more effective in lowering fasting plasma glucose in the patients with MODY3 than it was in the patients with T2DM .
7. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles
- Summary of Application : This study aimed to improve the oral bioavailability and antidiabetic activity of Gliclazide by preparing gliclazide-loaded cubosomal particles .
- Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
- Results : The study revealed a two-fold increase in the bioavailability of gliclazide cubosomal formulation relative to plain gliclazide suspension. Moreover, a higher percentage reduction in glucose level was observed after the administration of gliclazide cubosomal nanoparticles to rats .
8. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension
- Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
- Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
- Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .
9. Role of Gliclazide MR in the Management of Type 2 Diabetes
- Summary of Application : This study investigated the role of Gliclazide MR in the management of Type 2 Diabetes .
- Methods of Application : The study did not provide specific methods of application .
- Results : The study found that Gliclazide was significantly more effective in lowering fasting plasma glucose in the patients with MODY3 than it was in the patients with T2DM .
properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706585 | |
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy Gliclazide | |
CAS RN |
38173-52-3 | |
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.